molecular formula C12H24O6 B1580499 Hexyl D-glucoside CAS No. 54549-24-5

Hexyl D-glucoside

Cat. No.: B1580499
CAS No.: 54549-24-5
M. Wt: 264.31 g/mol
InChI Key: JVAZJLFFSJARQM-OZRWLHRGSA-N
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Preparation Methods

Hexyl D-glucoside can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis: : One common method involves the reaction of D-glucose with hexanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction is typically carried out at elevated temperatures (around 60°C) for 24 hours. After the reaction, the mixture is neutralized with sodium bicarbonate, and the product is purified by removing excess alcohol through evaporation .

Enzymatic Synthesis: : Enzymatic methods utilize β-glucosidase to catalyze the reaction between glucose and hexanol. This method is advantageous due to its regio- and stereo-selectivity, mild reaction conditions, and eco-friendly nature. The reaction can be carried out in various non-aqueous systems, including organic solvents and ionic liquids, to achieve high yields .

Chemical Reactions Analysis

Hexyl D-glucoside undergoes several types of chemical reactions, including:

Oxidation: : this compound can be oxidized to form hexyl glucoside derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: : this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, esterification reactions with acyl chlorides can produce hexyl glucoside esters .

Scientific Research Applications

Hexyl D-glucoside has a wide range of applications in scientific research:

Chemistry: : It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants and products.

Biology: : In biological research, this compound is used to study the structure and function of biomolecules, such as proteins and nucleic acids. It helps in solubilizing membrane proteins for structural analysis .

Medicine: : this compound is explored for its potential in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs .

Industry: : It is used in the formulation of personal care products, such as shampoos and body washes, due to its mildness and biodegradability. It is also used in food production for its emulsifying properties .

Mechanism of Action

The mechanism of action of hexyl D-glucoside involves its ability to interact with both hydrophilic and hydrophobic molecules. The glucose moiety provides hydrophilicity, while the hexyl group offers hydrophobicity. This amphiphilic nature allows this compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and enhance their solubility .

Comparison with Similar Compounds

Hexyl D-glucoside is compared with other alkyl glucosides, such as octyl glucoside and decyl glucoside.

Octyl Glucoside: : Similar to this compound, octyl glucoside is a non-ionic surfactant with a slightly longer alkyl chain. It is commonly used in membrane protein research due to its ability to solubilize proteins without denaturing them .

Decyl Glucoside: : Decyl glucoside has an even longer alkyl chain and is known for its excellent foaming properties. It is widely used in personal care products, such as shampoos and body washes .

Uniqueness: : this compound is unique due to its balance between hydrophilicity and hydrophobicity, making it suitable for applications requiring low foaming and strong solubilizing properties .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties, such as excellent water solubility and biodegradability, make it an attractive choice for eco-friendly and efficient formulations.

Properties

IUPAC Name

(3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZJLFFSJARQM-OZRWLHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041843
Record name D-Glucopyranoside, hexyl
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Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name D-Glucopyranoside, hexyl
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CAS No.

54549-24-5
Record name Hexyl D-glucopyranoside
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URL https://commonchemistry.cas.org/detail?cas_rn=54549-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexyl D-glucoside
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Record name D-Glucopyranoside, hexyl
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Record name D-Glucopyranoside, hexyl
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Record name Hexyl D-glucoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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